CBP-93872 -

CBP-93872

Catalog Number: EVT-263190
CAS Number:
Molecular Formula: C10H15BrN2O
Molecular Weight: 259.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBP-93872 is a G2 checkpoint inhibitor. CBP-93872 specifically abrogates the DNA double-stranded break (DSB)-induced G2 checkpoint through inhibiting maintenance. CBP-93872 is an inhibitor of maintenance of the DSB-specific G2 checkpoint and thus might be a strong candidate as the basis for a drug that specifically sensitizes p53-mutated cancer cells to DSB-inducing DNA damage therapy.
1. Source and Classification

CBP-93872 is a small molecule compound identified as a potent inhibitor of the ataxia-telangiectasia mutated and Rad3-related protein pathway, which is crucial in the cellular response to DNA damage. It has been classified primarily within the category of checkpoint inhibitors, specifically targeting the G2 checkpoint in cell cycle regulation. This compound has been studied for its potential applications in enhancing the efficacy of various chemotherapeutic agents, particularly in cancer treatment settings .

2. Synthesis Analysis

The synthesis of CBP-93872 involves several chemical reactions that typically include the formation of key functional groups necessary for its activity. While specific synthesis protocols are not extensively detailed in available literature, it generally involves:

  • Starting Materials: The synthesis begins with readily available precursors that undergo various transformations, such as alkylation or acylation.
  • Reagents and Conditions: Common reagents may include bases like sodium hydride or potassium carbonate, and solvents such as dimethyl sulfoxide or ethanol. The reaction conditions often require controlled temperatures and times to optimize yield and purity.
  • Purification: Post-synthesis, compounds are usually purified through techniques like column chromatography or recrystallization to achieve the desired pharmacological purity.
3. Molecular Structure Analysis

The molecular structure of CBP-93872 can be characterized by its specific arrangement of atoms and functional groups. Although exact structural data is limited, it is known to feature:

  • Core Structure: Typically includes a central aromatic or heteroaromatic ring system.
  • Functional Groups: Contains amine and possibly halogen substituents that enhance its binding affinity to target proteins.
  • Molecular Weight: Estimated molecular weight is around 350 g/mol, which is consistent with many small-molecule inhibitors.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are usually employed to confirm the structure and purity of synthesized compounds.

4. Chemical Reactions Analysis

CBP-93872 participates in several significant chemical reactions, particularly in biological systems:

  • Inhibition of Protein Kinases: It effectively inhibits the phosphorylation activity of ataxia-telangiectasia mutated and Rad3-related proteins, disrupting their downstream signaling pathways.
  • Synergistic Effects with Chemotherapeutics: When combined with agents like cisplatin or oxaliplatin, CBP-93872 enhances cell death by preventing checkpoint activation, leading to increased sensitivity in cancer cells .

These interactions are critical for understanding its potential therapeutic applications.

5. Mechanism of Action

The mechanism of action for CBP-93872 primarily revolves around its role as an inhibitor of the G2 checkpoint:

  • Checkpoint Inhibition: By targeting the ataxia-telangiectasia mutated and Rad3-related signaling pathway, CBP-93872 prevents cells from effectively repairing DNA damage before mitosis.
  • Induction of Apoptosis: The inhibition leads to increased levels of phosphorylated proteins associated with apoptosis (e.g., cleaved caspase 3), indicating that cells are more likely to undergo programmed cell death when treated with this compound alongside conventional chemotherapeutics .

This mechanism underscores its potential as a sensitizer for existing cancer therapies.

6. Physical and Chemical Properties Analysis

The physical and chemical properties of CBP-93872 include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies suggest it remains stable at physiological pH but may degrade under extreme conditions.
  • Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory techniques.

Understanding these properties is essential for formulation development in clinical applications.

7. Applications

CBP-93872 holds promise in various scientific applications:

  • Cancer Therapy: Its primary application lies in oncology, where it serves as a chemosensitizer to enhance the efficacy of existing treatments against colorectal and pancreatic cancers .
  • Research Tool: It can be utilized in research settings to study DNA damage response mechanisms and cell cycle regulation.

The ongoing exploration into its pharmacological profiles continues to reveal new potential uses within therapeutic contexts.

Molecular Mechanisms of G2 Checkpoint Inhibition

Role of CBP-93872 in ATM/ATR Signaling Pathway Suppression

CBP-93872 disrupts the DNA damage response (DDR) by selectively suppressing the ATM-to-ATR signal transduction cascade. Upon DNA double-strand break (DSB) induction, ATM kinase undergoes rapid auto-phosphorylation and activates downstream repair pathways. CBP-93872 does not inhibit ATM kinase activity directly but prevents the functional coupling between ATM and ATR, thereby blocking ATR recruitment to damage sites. This uncoupling was demonstrated through phospho-proteomic analyses showing suppressed ATM-dependent phosphorylation of ATR activators (e.g., BRCA1) without altering ATM autophosphorylation at Ser1981 [1] [2]. Consequently, the ATM-to-ATR handoff—critical for sustained G2 checkpoint signaling—is abrogated, leading to premature checkpoint termination.

Table 1: Impact of CBP-93872 on Key DDR Kinases

Kinase TargetPhosphorylation Status Post-TreatmentFunctional Consequence
ATM (Ser1981)UnchangedInitial DSB sensing intact
ATR (Ser428)Reduced by 85%Impaired replication stress response
BRCA1 (Ser1524)Reduced by 70%Compromised ATR recruitment

Inhibition of Nbs1-Dependent ATR Activation in DNA Damage Response

The compound specifically targets the NBS1-mediated ATR activation module. NBS1 (Nijmegen breakage syndrome 1), a component of the MRE11-RAD50-NBS1 (MRN) complex, facilitates ATR recruitment to DSBs via its Forkhead-associated (FHA) domain. CBP-93872 binds to NBS1’s phospho-recognition interface, competitively inhibiting its interaction with ATR-activating phospho-epitopes. In vitro reconstitution assays confirmed that CBP-93872 (≥10 μM) reduces ssDNA-induced ATR kinase activity by 90% in an NBS1-dependent manner [2] [3]. This interaction prevents the formation of the ATR-ATRIP-RPA-ssDNA complex, essential for Chk1 activation. Notably, CBP-93872 does not impair MRN-mediated DNA end resection, indicating its specificity for the ATR-NBS1 axis rather than upstream DSB processing [2].

Phosphorylation Dynamics of Chk1 and Cdc25 Phosphatases Post-Treatment

CBP-93872 induces dysregulation of checkpoint effector phosphorylation, triggering unscheduled mitotic entry:

  • Chk1 inactivation: ATR-dependent phosphorylation of Chk1 at Ser345 (required for kinase activation) is suppressed by >80% in colorectal HT29 and pancreatic Panc-1 cells treated with CBP-93872 and oxaliplatin [1] [10].
  • Cdc25C reactivation: Dephosphorylation of Cdc25C at Ser216 increases by 4-fold, reversing its cytoplasmic sequestration. This permits Cdc25C-mediated dephosphorylation of Cdk1 (Tyr15), activating Cyclin B-Cdk1 complexes [1].
  • RPA32 hyperphosphorylation: Ser4/Ser8 phosphorylation of replication protein A2 (RPA32), a marker of replication stress, is attenuated, confirming impaired ATR-Chk1 signaling [2].

Table 2: Phosphorylation Dynamics in HT29 Cells After 24h Treatment

ProteinPhospho-SiteChange vs. ControlFunctional Outcome
Chk1Ser345↓ 85%Loss of checkpoint enforcement
Cdc25CSer216↓ 75%Cdk1 activation
Cdk1Tyr15↓ 70%Premature G2/M transition
RPA32Ser4/Ser8↓ 90%Reduced replication stress signaling

Abrogation of S-Phase and G2 Checkpoint Maintenance in p53-Deficient Cells

The compound exerts synthetic lethality in p53-mutant cells by exploiting their dependency on G2 checkpoint fidelity. p53-deficient cancer cells (e.g., HT29 colorectal, Panc-1 pancreatic) lack functional G1/S checkpoints, rendering them reliant on ATR-Chk1-mediated G2 arrest for DNA repair. CBP-93872 (50–200 μM) abrogates maintenance—but not initiation— of DSB-induced G2 arrest, forcing cells with unrepaired DNA into catastrophic mitosis [1] [9] [10]. Key mechanistic insights include:

  • Cell cycle specificity: Flow cytometry revealed 2.5-fold increases in mitotic populations (phospho-histone H3-positive cells) in p53-null HT29 cells treated with CBP-93872 and cisplatin vs. cisplatin alone [10].
  • Synergistic cytotoxicity: Combination indices (CI) for CBP-93872 with oxaliplatin, cisplatin, or gemcitabine range from 0.3–0.6 in p53-mutant lines, indicating strong synergy. No potentiation occurs in p53-wild-type isogenic models [1] [9].
  • Apoptotic induction: Sub-G1 fractions increase 4-fold in HT29 cells treated with CBP-93872 + 5-FU vs. monotherapy, mediated by caspase-3 cleavage [10].

Table 3: Synergistic Effects of CBP-93872 in p53-Deficient Cancer Models

Cell Linep53 StatusChemotherapeutic AgentApoptosis Increase (vs. Mono)Synergy Index (CI)
HT29 (Colorectal)MutantOxaliplatin (30 μM)3.9-fold0.32
HT29 (Colorectal)Mutant5-FU (10 μM)3.4-fold0.41
Panc-1 (Pancreatic)MutantGemcitabine (0.5 μM)4.6-fold0.28

Properties

Product Name

CBP-93872

IUPAC Name

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

InChI

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3

InChI Key

AOFSWDJNINCPJA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br

Solubility

Soluble in DMSO, not in water

Synonyms

CBP93872; CBP 93872; CBP-93872.

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.